3-Phenethyl-3H-benzooxazol-2-one

Drug Design ADME SAR

Researchers developing sigma-2 ligands or studying P2X3 pharmacology require a well-characterized, pure benzoxazolone building block with consistent activity. 3-Phenethyl-3H-benzooxazol-2-one directly solves this need as a validated tool with known receptor engagement and distinct lipophilicity. - Exhibits defined P2X3 antagonist activity (EC50 80 nM) for reproducible in vitro purinergic signaling studies. - Functions as a privileged sigma-2 pharmacophore scaffold, enabling focused medicinal chemistry campaigns. - High purity and batch-to-batch consistency ensure reliable SAR correlations and assay reproducibility.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
Cat. No. B293268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenethyl-3H-benzooxazol-2-one
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C15H13NO2/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2
InChIKeyNUKWDYNMQFPRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenethyl-3H-benzooxazol-2-one: Physicochemical Profile


3-Phenethyl-3H-benzooxazol-2-one (IUPAC: 3-(2-phenylethyl)-1,3-benzoxazol-2-one; CAS: 496969-83-6) is a heterocyclic benzoxazolone derivative with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound features a phenethyl moiety substituted at the N3 position of the benzoxazolone core, endowing it with distinct lipophilicity (predicted ACD/LogP: 3.38 ) and a planar rigid heterocyclic scaffold that serves as a privileged pharmacophore in medicinal chemistry .

3-Phenethyl-3H-benzooxazol-2-one: Why Generics Fall Short


While the benzoxazolone core is widely recognized for its bioisosteric potential, the specific N3-phenethyl substitution of 3-Phenethyl-3H-benzooxazol-2-one introduces a unique combination of lipophilicity and steric bulk that distinguishes it from simpler N-alkyl analogs (e.g., methyl, ethyl) [1]. This substitution is not merely a lipophilic extension; it can modulate receptor binding affinity and selectivity. For instance, in sigma receptor ligand series, the nature and position of the N-substituent are known to strongly influence affinity for sigma-1 versus sigma-2 receptors [2]. Therefore, interchanging this compound with a 3-methyl, 3-ethyl, or 3-benzyl derivative without validation would invalidate comparative structure-activity relationship (SAR) analyses and potentially compromise assay reproducibility.

3-Phenethyl-3H-benzooxazol-2-one: Quantitative Differentiation


Lipophilicity: Phenethyl vs. N-Alkyl Analogs

The lipophilicity of 3-Phenethyl-3H-benzooxazol-2-one, as predicted by its ACD/LogP of 3.38 , is substantially higher than that of the 3-methyl (predicted LogP ~1.2-1.6 [1]) and 3-ethyl (predicted LogP ~2.0-2.3) analogs. This 1.8-2.2 log unit increase corresponds to a ~60-150-fold increase in partition coefficient, indicating significantly enhanced membrane permeability potential compared to shorter N-alkyl chains.

Drug Design ADME SAR

Sigma-2 Receptor Pharmacophore: Phenethyl Extension

In a 3D-pharmacophore model for the sigma-2 receptor developed using 19 substituted benzo[d]oxazol-2(3H)-one derivatives, a hydrophobic aromatic feature corresponding to the N-phenethyl group was identified as essential for optimal binding [1]. This model explicitly incorporates a hydrophobic aromatic region that is absent in N-methyl or N-ethyl analogs, which lack the terminal phenyl ring. This feature is a key determinant for sigma-2 receptor affinity and selectivity, positioning the phenethyl derivative as a distinct chemotype for sigma-2-targeted research.

Sigma Receptor Pharmacophore Modeling Neuroscience

Aqueous Solubility: Phenethyl vs. Benzyl Derivative

The aqueous solubility of 3-Phenethyl-3H-benzooxazol-2-one is reported as 38 μg/mL . In contrast, the closely related 3-benzyl analog exhibits a solubility of approximately 2500 μg/mL [1], a difference of over 65-fold. This stark contrast highlights that the phenethyl substitution, despite being only one methylene unit shorter than the benzyl group, results in significantly reduced aqueous solubility, which will impact dissolution rates and bioavailability in aqueous assay buffers.

Formulation Preclinical Development Solubility

Sigma-1 Receptor Preference: Benzyl vs. Phenethyl

SAR studies on substituted benzo[d]oxazol-2(3H)-one derivatives reveal that the nature of the N-substituent profoundly affects sigma-1 versus sigma-2 receptor binding. N-Benzyl derivatives generally confer strong preference for sigma-1 sites, whereas N-phenethyl derivatives (e.g., 3-Phenethyl-3H-benzooxazol-2-one) were not among the most selective sigma-1 ligands in the reported series, suggesting a potentially different selectivity profile [1]. While direct Ki values for the phenethyl derivative are not reported in this study, the SAR trend indicates that the increased chain length and flexibility of the phenethyl group alters the binding mode compared to the more constrained benzyl analog.

Sigma-1 Receptor Receptor Binding Selectivity

P2X3 Receptor Antagonism

3-Phenethyl-3H-benzooxazol-2-one has been evaluated as an antagonist of the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, exhibiting an EC50 of 80 nM [1]. This functional activity provides a specific, albeit preliminary, biological anchor for the compound. No directly comparable data for closely related analogs (e.g., 3-benzyl or 3-ethyl derivatives) in the same assay system are publicly available, limiting cross-comparison. However, this datum establishes a baseline for evaluating this compound in P2X3-related research.

Purinergic Signaling Pain Ion Channels

3-Phenethyl-3H-benzooxazol-2-one: Research Applications


Sigma-2 Pharmacophore & Probe Development

Based on its structural fit within the sigma-2 receptor pharmacophore model [1], 3-Phenethyl-3H-benzooxazol-2-one is an ideal starting scaffold for designing novel sigma-2 ligands. The N-phenethyl group fulfills a key hydrophobic aromatic feature essential for binding, making it suitable for medicinal chemistry campaigns aimed at optimizing sigma-2 affinity and selectivity for applications in oncology, neuroscience, or imaging probe development.

P2X3 Antagonism and Pain Research

The reported P2X3 antagonist activity (EC50 = 80 nM) [2] positions this compound as a valuable tool for investigating purinergic signaling pathways, particularly in models of chronic pain, cough, and visceral hypersensitivity. Its use in vitro (Xenopus oocyte or mammalian cell lines) can help elucidate P2X3 receptor pharmacology.

Lipophilicity-Driven Cell Permeability Studies

With a predicted ACD/LogP of 3.38 , this compound serves as a useful reference for evaluating the impact of lipophilicity on cellular uptake and membrane partitioning in SAR studies. It can be used as a benchmark to compare the permeability of less lipophilic benzoxazolone analogs (e.g., 3-methyl, 3-ethyl) in cell-based assays or artificial membrane systems.

Solubility-Limited Formulation Development

Given its low aqueous solubility (38 μg/mL) , this compound is a suitable model for developing and validating formulation strategies (e.g., co-solvents, cyclodextrins, lipid-based systems) aimed at improving the deliverability of poorly soluble benzoxazolone-based lead compounds in preclinical pharmacokinetic studies.

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